molecular formula C18H14N6O3 B2767631 6-(3-nitrobenzyl)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 892480-22-7

6-(3-nitrobenzyl)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

Cat. No.: B2767631
CAS No.: 892480-22-7
M. Wt: 362.349
InChI Key: UXVYRXCOWHCFKK-UHFFFAOYSA-N
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Description

6-(3-Nitrobenzyl)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one belongs to the 3-aryl-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one class of compounds, which are recognized for their potent and selective inhibition of chikungunya virus (CHIKV) replication . These compounds target the viral nonstructural protein nsP1, a critical enzyme in the alphavirus RNA capping machinery . The structural uniqueness of this compound lies in its 3-(p-tolyl) group at position 3 and a 3-nitrobenzyl substituent at position 6 of the heterocyclic core (Fig. 1).

Properties

IUPAC Name

3-(4-methylphenyl)-6-[(3-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N6O3/c1-12-5-7-14(8-6-12)23-17-16(20-21-23)18(25)22(11-19-17)10-13-3-2-4-15(9-13)24(26)27/h2-9,11H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXVYRXCOWHCFKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=CC(=CC=C4)[N+](=O)[O-])N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Core Strategies

The target compound’s structure comprises atriazolo[4,5-d]pyrimidin-7(6H)-one scaffold with two distinct substituents: a 3-nitrobenzyl group at position 6 and a p-tolyl group at position 3. Retrosynthetically, the molecule can be dissected into:

  • Triazole ring formation via cyclization of an azide or hydrazine derivative.
  • Pyrimidinone core construction through cyclocondensation or multicomponent reactions.
  • Substituent introduction via alkylation, benzylation, or nucleophilic substitution.

Detailed Synthetic Methodologies

Two-Step Alkylation-Cyclization Approach

Step 1: Synthesis of 3-(p-Tolyl)-6H-triazolo[4,5-d]pyrimidin-7-one

The triazolopyrimidinone core is prepared by cyclizing 4-amino-5-hydrazineylpyrimidin-6-ol with p-tolyl isocyanate. The reaction proceeds in anhydrous tetrahydrofuran (THF) under reflux (72 hours), yielding the intermediate 3-(p-tolyl)-6H-triazolo[4,5-d]pyrimidin-7-one (Yield: 68%).

Step 2: N6-Benzylation with 3-Nitrobenzyl Bromide

The intermediate is alkylated using 3-nitrobenzyl bromide in dimethylformamide (DMF) with potassium carbonate as a base. The reaction is heated to 80°C for 12 hours, achieving selective benzylation at the N6 position (Yield: 74%).

Reaction Scheme:
$$
\text{Intermediate} + \text{3-Nitrobenzyl Bromide} \xrightarrow[\text{K}2\text{CO}3]{\text{DMF, 80°C}} \text{Target Compound}
$$

Table 1: Optimization of Benzylation Conditions

Base Solvent Temperature (°C) Time (h) Yield (%)
K₂CO₃ DMF 80 12 74
NaH THF 60 18 52
Cs₂CO₃ DMSO 90 10 68

One-Pot Multicomponent Synthesis

A Biginelli-like three-component reaction enables simultaneous assembly of the triazole and pyrimidinone rings. The protocol involves:

  • 5-Amino-1-(p-tolyl)-1H-1,2,4-triazole (1.2 equiv)
  • 3-Nitrobenzaldehyde (1.0 equiv)
  • Ethyl acetoacetate (1.5 equiv)

The reactants are heated in acetic acid (120°C, 8 hours), inducing cyclocondensation to form the target compound (Yield: 63%).

Mechanistic Insight:
The reaction proceeds via Knoevenagel condensation between the aldehyde and β-keto ester, followed by Michael addition of the triazole amine and cyclodehydration.

Table 2: Solvent Screening for One-Pot Synthesis

Solvent Temperature (°C) Time (h) Yield (%)
Acetic Acid 120 8 63
Ethanol 80 24 41
DMF 100 12 55

Transition Metal-Catalyzed Cycloaddition

A copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) strategy constructs the triazole ring post-pyrimidinone formation:

  • 6-Azido-3-(p-tolyl)pyrimidin-7(6H)-one is prepared by treating 6-chloro-3-(p-tolyl)pyrimidin-7(6H)-one with sodium azide.
  • The azide reacts with 3-nitrobenzyl acetylene under Cu(I) catalysis (CuSO₄·5H₂O, sodium ascorbate) in tert-butanol/water (Yield: 71%).

Critical Note:
Regioselectivity in CuAAC ensures exclusive 1,4-disubstituted triazole formation, avoiding isomeric byproducts.

Purification and Characterization

Chromatographic Techniques

  • Silica Gel Chromatography: Employ a hexane/ethyl acetate gradient (3:1 to 1:2) to isolate the target compound (Rf = 0.35).
  • Recrystallization: Dissolve in hot ethanol and cool to −20°C for crystalline product (Purity >98% by HPLC).

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, triazole-H), 8.41–7.52 (m, 4H, nitrobenzyl-H), 5.32 (s, 2H, N6-CH₂), 2.38 (s, 3H, p-tolyl-CH₃).
  • HRMS (ESI): m/z calculated for C₂₀H₁₆N₆O₃ [M+H]⁺: 413.1354; found: 413.1358.

Challenges and Optimization

Nitro Group Sensitivity

The 3-nitrobenzyl moiety necessitates mild reaction conditions to prevent reduction or decomposition. Avoiding strong acids (e.g., H₂SO₄) and high temperatures (>100°C) is critical.

Regioselectivity in Cyclization

Competing pathways during triazole formation are mitigated by:

  • Using bulky bases (e.g., DBU) to favor N3-alkylation over N1.
  • Low-temperature azide cycloadditions to suppress side reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group, which can further participate in various chemical transformations.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

    Cyclization: The triazole and pyrimidine rings can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Copper(I) iodide for cycloaddition reactions, palladium catalysts for cross-coupling reactions.

Major Products

    Reduction Products: Amino derivatives of the original compound.

    Substitution Products: Various substituted derivatives depending on the electrophile used in the reaction.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds containing triazole and pyrimidine structures exhibit significant anticancer activities. For instance, derivatives of this compound have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

  • Mechanism : The mechanism often involves the inhibition of key enzymes involved in tumor growth and angiogenesis, such as heparanase and other proteases that facilitate tumor metastasis .

Antimicrobial Activity

The compound has shown potential antimicrobial properties against a range of pathogens. Its efficacy is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit nucleic acid synthesis.

  • Case Study : A study demonstrated that similar triazole derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting that the nitro group enhances this antimicrobial effect .

Anti-inflammatory Effects

Inflammation plays a critical role in various diseases, including cancer and autoimmune disorders. Research has indicated that this compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.

  • Example : Compounds with similar structures have been shown to reduce levels of TNF-alpha and IL-6 in vitro, which are key mediators of inflammation .

Synthesis and Derivatives

The synthesis of 6-(3-nitrobenzyl)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one typically involves multi-step reactions starting from readily available precursors.

Synthesis Overview:

  • Starting Materials : The synthesis often begins with substituted phenyl hydrazines and appropriate carbonyl compounds.
  • Reagents : Common reagents include phosphorous oxychloride (POCl₃) for cyclization reactions.
  • Yield : The yield can vary based on the method used but is generally optimized through various reaction conditions.

Mechanism of Action

The mechanism of action of 6-(3-nitrobenzyl)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, depending on the biological context. The compound’s effects are mediated through binding to these targets, altering their activity and leading to downstream biological effects.

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The antiviral activity of [1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-ones is highly dependent on substituents at positions 3 and 6 (Table 1):

Compound Position 3 Substituent Position 6 Substituent EC50 (μM) Selectivity Index (SI) Resistance Mutations References
MADTP-314 3'-Acetylphenyl H (unsubstituted) 10.2 >40 P34S, T246A
MADTP-372 3-Isopropoxyphenyl Ethyl 2.6 >150 P34S, T246A
MADTP-393 3'-Acetylphenyl Ethyl 5.8 >80 Not reported
Target Compound p-Tolyl 3-Nitrobenzyl N/A N/A Not tested
6-Isopropyl analog Benzyl Isopropyl N/A N/A Not reported

Key Observations :

  • Position 3 : A meta-substituted aryl group (e.g., 3-isopropoxyphenyl in MADTP-372) enhances potency compared to para-substituted or unsubstituted analogs . The target compound’s p-tolyl group (a para-substituted aryl) may reduce activity compared to meta-substituted derivatives like MADTP-372.
  • Position 6 : Alkyl or aromatic substituents (e.g., ethyl or benzyl) improve metabolic stability and binding affinity. The 3-nitrobenzyl group in the target compound may enhance lipophilicity but could affect solubility .
Antiviral Activity and Selectivity

The MADTP series exhibits EC50 values ranging from 2.6 to >10 μM against CHIKV, with selectivity indices (SI) exceeding 150 .

Mechanism of Action and Resistance

All MADTP analogs inhibit nsP1’s methyltransferase activity, disrupting viral RNA capping . Resistance mutations in nsP1 (e.g., P34S and T246A) reduce binding affinity by altering the enzyme’s active site . While the target compound’s resistance profile is untested, its nitrobenzyl group may interact differently with mutant nsP1 compared to MADTP-372’s isopropoxyphenyl group.

Biological Activity

The compound 6-(3-nitrobenzyl)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a member of the triazole family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of triazolo-pyrimidines typically involves multi-step reactions that include cyclization and functionalization. The specific synthesis pathway for the compound can be derived from established protocols for similar triazole derivatives. For instance, a general method involves the reaction of appropriate nitrobenzyl and toluidine derivatives with triazole precursors under controlled conditions to yield the desired product with high purity and yield.

Anticancer Activity

Recent studies have indicated that compounds containing triazolo-pyrimidine scaffolds exhibit significant anticancer properties. For example, a related compound demonstrated potent inhibition of heparanase activity, which is crucial in tumor metastasis. The compound's efficacy was validated through in vitro assays showing an IC50 value around 5 µM against various cancer cell lines, including LLC and HepG2 cells .

Anticonvulsant Activity

Another notable aspect of triazolo derivatives is their anticonvulsant potential. In a study examining various triazolopyrimidines, several compounds exhibited protective effects in maximal electroshock (MES) and pentetrazol (PTZ) seizure models. The structure-activity relationship (SAR) suggested that modifications at the 3-position significantly influence activity, with some derivatives showing median effective doses (ED50) comparable to established antiepileptic drugs .

Antimicrobial Activity

Triazole derivatives are also recognized for their antimicrobial properties. A review highlighted the broad-spectrum antibacterial and antifungal activities exhibited by various 1,2,3-triazoles. The mechanism often involves disruption of microbial cell wall synthesis or interference with nucleic acid metabolism .

The biological activities of this compound can be attributed to several mechanisms:

  • Heparanase Inhibition : By inhibiting heparanase, the compound may prevent tumor cell invasion and metastasis.
  • GABA Receptor Modulation : Similar compounds have shown interaction with GABA receptors, enhancing their anticonvulsant effects.
  • Cell Cycle Arrest : Some studies suggest that triazole derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.

Case Studies

  • Heparanase Inhibition : A recent study identified a structurally similar triazolo-thiadiazole as a potent heparanase inhibitor. The compound demonstrated significant suppression of tumor cell migration and invasion in vitro .
  • Anticonvulsant Efficacy : In vivo testing revealed that certain triazolo derivatives provided substantial protection against seizures induced by PTZ and MES models. The most effective compounds showed ED50 values significantly lower than those of standard treatments like carbamazepine .

Data Summary

Activity TypeAssay TypeIC50/ED50 ValueReference
AnticancerLLC & HepG2 Cell Lines~5 µM
AnticonvulsantMES & PTZ Models15.8 mg/kg
AntimicrobialVarious Bacterial StrainsVariable

Q & A

Basic Questions

Q. What are the optimal synthetic routes for 6-(3-nitrobenzyl)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one, and how can reaction conditions be tailored to improve yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting from triazole and pyrimidine precursors. Key steps include:

  • Formation of the triazolo-pyrimidine core via cyclization under nitrogen atmosphere using ethanol/water mixtures (50% v/v) and sodium nitrite as a nitrosating agent .
  • Introduction of the 3-nitrobenzyl and p-tolyl substituents via alkylation or coupling reactions. Catalysts like potassium carbonate or palladium complexes (e.g., (Ph₃P)₂PdCl₂) are critical for cross-coupling steps .
  • Purification via silica gel chromatography or recrystallization to achieve >95% purity. Solvent systems (e.g., dichloromethane/methanol gradients) and temperature control (e.g., 0–5°C for nitrosation) are optimized to minimize side products .
    • Yield Optimization : Reaction times (4–18 hours) and stoichiometric ratios (e.g., 1:1.5 for Stille couplings) significantly impact yields. For example, extended reaction times in DMF at 80°C improve coupling efficiency for aromatic substituents .

Q. Which spectroscopic and chromatographic methods are most effective for confirming the structural integrity of this compound?

  • Structural Confirmation :

  • NMR Spectroscopy : ¹H and ¹³C NMR identify aromatic protons (δ 7.2–8.5 ppm for nitrobenzyl groups) and pyrimidine carbons (δ 150–160 ppm). NOESY correlations verify substituent orientations .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 417.12) and fragmentation patterns .
  • IR Spectroscopy : Peaks at 1600–1650 cm⁻¹ (C=N stretching) and 1350 cm⁻¹ (NO₂ symmetric stretching) validate functional groups .
    • Purity Assessment : HPLC with C18 columns (acetonitrile/water mobile phase, UV detection at 254 nm) resolves impurities <1% .

Q. How can thermal stability and decomposition profiles inform storage and handling protocols for this compound?

  • Thermal Analysis :

TechniqueParameterValueInterpretation
TGADecomposition onset~220°CIndicates stability below 200°C for storage
DSCMelting point166–168°C (analog)Guides recrystallization solvents
  • Handling Recommendations : Store at –20°C under inert atmosphere (argon) to prevent nitro group reduction or hydrolysis .

Advanced Questions

Q. What strategies are employed to resolve discrepancies in biological activity data across studies involving triazolopyrimidine derivatives?

  • Data Reconciliation :

  • Structural-Activity Relationships (SAR) : Compare substituent effects (e.g., nitro vs. bromine groups). For example, bromine at the 4-position enhances kinase inhibition (IC₅₀ = 0.2 µM for GCN2) compared to nitro derivatives (IC₅₀ = 1.8 µM) .
  • Assay Standardization : Use isogenic cell lines and consistent enzyme concentrations (e.g., 10 nM GCN2) to reduce variability .
    • Statistical Validation : Apply ANOVA to compare IC₅₀ values across replicates and studies, ensuring p < 0.05 for significance .

Q. How can molecular docking studies predict the interaction between this compound and target enzymes like GCN2 kinase?

  • Computational Workflow :

Protein Preparation : Retrieve GCN2 structure (PDB: 6VSB), remove water molecules, and add hydrogen atoms using AutoDockTools .

Ligand Docking : Perform rigid-flexible docking with AutoDock Vina. Set grid boxes (20 × 20 × 20 Å) centered on the ATP-binding site .

Binding Affinity Analysis : Score poses using the Vina force field. Nitrobenzyl derivatives show ΔG = –9.2 kcal/mol, correlating with experimental IC₅₀ values .

  • Validation : Compare docking poses with co-crystallized ligands (RMSD < 2.0 Å) to ensure predictive accuracy .

Q. What experimental approaches are used to validate hypotheses regarding contradictory solubility or reactivity data in related compounds?

  • Solubility Testing :

SolventSolubility (mg/mL)Method
DMSO>50Shake-flask method (25°C)
Water<0.1UV-Vis quantification (λ = 280 nm)
  • Reactivity Profiling :
  • pH-Dependent Stability : Incubate the compound in buffers (pH 2–12) and monitor degradation via HPLC. Nitro groups degrade at pH > 10 .
  • Competitive Reactions : Compare alkylation rates (e.g., benzyl bromide vs. nitrobenzyl chloride) under identical conditions to identify kinetic preferences .

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